Epothilone B

Description

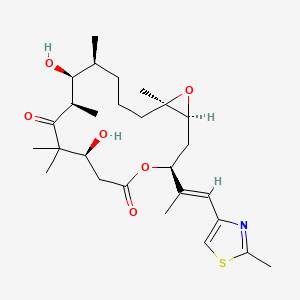

Epothilone B is a 16-membered macrolide that mimics the biological effects of taxol.

Epothilone B has been reported in Sorangium cellulosum and Apis cerana with data available.

Patupilone is a compound isolated from the myxobacterium Sorangium cellulosum. Similar to paclitaxel, patupilone induces microtubule polymerization and stabilizes microtubules against depolymerization conditions. In addition to promoting tubulin polymerization and stabilization of microtubules, this agent is cytotoxic for cells overexpressing P-glycoprotein, a characteristic that distinguishes it from the taxanes. Patupilone may cause complete cell-cycle arrest.

PATUPILONE is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 17 investigational indications.

a 16-membered macrolide; mimics the biological effects of taxol; structure given in first source

Properties

IUPAC Name |

(1S,3S,7S,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41NO6S/c1-15-9-8-10-27(7)22(34-27)12-20(16(2)11-19-14-35-18(4)28-19)33-23(30)13-21(29)26(5,6)25(32)17(3)24(15)31/h11,14-15,17,20-22,24,29,31H,8-10,12-13H2,1-7H3/b16-11+/t15-,17+,20-,21-,22-,24-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXRSDHAAWVKZLJ-PVYNADRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2(C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@]2([C@@H](O2)C[C@H](OC(=O)C[C@@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046862 | |

| Record name | Epothilone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152044-54-7 | |

| Record name | Epothilone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152044-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patupilone [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152044547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patupilone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03010 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epothilone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,17-Dioxabicyclo[14.1.0]heptadecane-5,9-dione, 7,11-dihydroxy-8,8,10,12,16-pentamethyl-3-[(1E)-1-methyl-2-(2-methyl-4-thiazolyl)ethenyl]-, (1S,3S,7S,10R,11S,12S,16R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PATUPILONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEC0H0URSE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Epothilone B on Microtubules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epothilone B is a potent, naturally derived 16-membered macrolide that has garnered significant attention as an antineoplastic agent. Its primary mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure. By binding to β-tubulin, Epothilone B stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. This technical guide provides a comprehensive overview of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate the mechanism of action of Epothilone B.

Core Mechanism: Microtubule Stabilization

Epothilone B exerts its cytotoxic effects by promoting the polymerization of tubulin and hyperstabilizing the resulting microtubules.[1] This action is similar to that of paclitaxel, another widely used microtubule-stabilizing agent.[1]

Binding to the β-Tubulin Subunit

Epothilone B binds to a specific site on the β-tubulin subunit of the αβ-tubulin heterodimer.[2] This binding site is located on the interior surface of the microtubule, near the GTP-binding site. While structurally distinct from paclitaxel, Epothilone B competes with paclitaxel for binding to microtubules, indicating that their binding sites are overlapping or allosterically linked.[3]

Promotion of Tubulin Polymerization

By binding to β-tubulin, Epothilone B lowers the critical concentration of tubulin required for polymerization, effectively promoting the assembly of microtubules even in the absence of GTP and microtubule-associated proteins (MAPs).[4] This leads to an increase in the overall mass of microtubules within the cell.

Suppression of Microtubule Dynamics

Normal cellular function, particularly during mitosis, relies on the dynamic instability of microtubules, which involves rapid cycles of polymerization (growth) and depolymerization (shortening). Epothilone B potently suppresses these dynamics in a concentration-dependent manner.[5] This stabilization prevents the proper formation of the mitotic spindle, a crucial structure for chromosome segregation during cell division.

Quantitative Data on Epothilone B Activity

The following tables summarize key quantitative data related to the interaction of Epothilone B with tubulin and its effects on microtubule dynamics and cell viability.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Ki) | 0.71 µM | αβ-tubulin heterodimer | [2] |

| Dissociation Constant (Kd) for unpolymerized tubulin | 48 µM | Bovine brain tubulin (25 °C) | [3] |

| Dissociation Constant (Kd) for microtubules | 0.67 nM | Bovine brain microtubules (26 °C) | [3] |

Table 1: Binding Affinities of Epothilone B for Tubulin. This table highlights the significantly higher affinity of Epothilone B for tubulin within assembled microtubules compared to free tubulin dimers.

| Concentration | Effect on Microtubule Dynamics | Cell Line | Reference |

| 0.2 nM | No significant alteration | MCF7 | [5] |

| 2 nM (IC33 for mitotic arrest) | 38% decrease in mean growth rate, 27% decrease in mean shortening rate, 47% decrease in dynamicity | MCF7 | [5] |

| 3.5 nM (IC50 for mitotic arrest) | Nearly complete stabilization of microtubule dynamics in 80% of cells | MCF7 | [5] |

Table 2: Concentration-Dependent Effects of Epothilone B on Microtubule Dynamics. This table illustrates the dose-dependent suppression of microtubule dynamics, leading to mitotic arrest.

| Cell Line | IC50 | Reference |

| D341 (Medulloblastoma) | 0.53 nM | [2] |

| D425Med (Medulloblastoma) | 0.37 nM | [2] |

| DAOY (Medulloblastoma) | 0.19 nM | [2] |

Table 3: Antiproliferative Activity of Epothilone B in Human Cancer Cell Lines. This table showcases the potent cytotoxic effects of Epothilone B at nanomolar concentrations.

Cellular Consequences of Microtubule Stabilization

The hyperstabilization of microtubules by Epothilone B triggers a cascade of cellular events, culminating in apoptotic cell death.

G2/M Cell Cycle Arrest

The disruption of mitotic spindle formation due to microtubule stabilization activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle at the G2/M transition phase.[4][6] This prevents the cell from proceeding into anaphase and completing cell division.

Induction of Apoptosis

Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and caspase-3.[1][2] The activation of these executioner caspases leads to the cleavage of cellular proteins and the characteristic morphological changes of apoptosis.

Key Signaling Pathways Involved

The cellular response to Epothilone B is mediated by several key signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell survival and proliferation. Treatment with Epothilone B, particularly in combination with other agents, has been shown to lead to a blockade of this signaling pathway, contributing to its pro-apoptotic effects.[5]

Rac1 GTPase Signaling

Recent studies have indicated that epothilones can also affect the actin cytoskeleton through the modulation of Rac1 GTPase signaling. A novel epothilone analog was shown to inhibit the activation of Rac1, a key regulator of actin dynamics, cell motility, and adhesion.[7] This suggests a broader impact of epothilones on the cytoskeleton beyond microtubules.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the mechanism of action of Epothilone B.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules by monitoring the change in light scattering (turbidity).

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Glycerol

-

Epothilone B stock solution (in DMSO)

-

Paclitaxel (positive control)

-

Nocodazole (negative control)

-

96-well, half-area, clear bottom plates

-

Temperature-controlled spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.

-

Add 10 µL of various concentrations of Epothilone B (or controls) to the wells of a pre-warmed (37°C) 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the cold tubulin solution to each well.

-

Immediately place the plate in the spectrophotometer pre-heated to 37°C.

-

Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.

-

Plot absorbance versus time to generate polymerization curves. An increase in absorbance indicates microtubule polymerization.

Competitive [³H]Paclitaxel Binding Assay

This assay determines if a compound binds to the same or an overlapping site on microtubules as paclitaxel by measuring the displacement of radiolabeled paclitaxel.

Materials:

-

Pre-formed, stabilized microtubules

-

[³H]Paclitaxel

-

Epothilone B stock solution

-

Unlabeled paclitaxel (for standard curve)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubate pre-formed microtubules with a fixed concentration of [³H]Paclitaxel and varying concentrations of Epothilone B (or unlabeled paclitaxel) at 37°C for 30 minutes.

-

Rapidly filter the mixture through glass fiber filters to separate microtubule-bound from free [³H]Paclitaxel.

-

Wash the filters with wash buffer to remove non-specifically bound radioactivity.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of [³H]Paclitaxel displaced by Epothilone B and determine the IC50 and Ki values.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Epothilone B

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

70% cold ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat cells with various concentrations of Epothilone B for a specified time (e.g., 24 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with PBS and fix them by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate the fixed cells at 4°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Immunofluorescence Microscopy of Microtubules

This technique allows for the visualization of the microtubule network within cells to observe the effects of Epothilone B, such as microtubule bundling.

Materials:

-

Cells grown on coverslips

-

Epothilone B

-

Paraformaldehyde (PFA) for fixation

-

Triton X-100 for permeabilization

-

Blocking solution (e.g., bovine serum albumin in PBS)

-

Primary antibody against α-tubulin or β-tubulin

-

Fluorescently-labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips and treat with Epothilone B.

-

Fix the cells with 4% PFA in PBS for 10-20 minutes at room temperature.

-

Permeabilize the cells with 0.2% Triton X-100 in PBS for 5-10 minutes.

-

Block non-specific antibody binding with blocking solution for 30-60 minutes.

-

Incubate with the primary anti-tubulin antibody diluted in blocking solution for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize the microtubule network and nuclei using a fluorescence microscope.

References

- 1. Apoptotic pathways of epothilone BMS 310705 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of epothilone B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple Effects of a Novel Epothilone Analog on Cellular Processes and Signaling Pathways Regulated by Rac1 GTPase in the Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Origin of Epothilone B from Sorangium cellulosum

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epothilones represent a class of potent, 16-membered macrolide natural products with significant antineoplastic properties. Originally identified from the myxobacterium Sorangium cellulosum, these compounds, particularly Epothilone B, have garnered substantial interest as anticancer agents due to their unique mechanism of action and efficacy against drug-resistant tumors. This technical guide provides an in-depth overview of the discovery of Epothilone B, its biosynthetic origin in S. cellulosum, detailed experimental protocols for its isolation and characterization, and a summary of its biological activity. The document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, microbiology, and oncology drug development.

Discovery and Initial Characterization

The discovery of epothilones originated from a screening program in the 1980s at the Gesellschaft für Biotechnologische Forschung in Germany, focused on identifying novel secondary metabolites from soil-dwelling myxobacteria.[1]

-

Initial Isolation: The epothilones were first isolated from the cellulose-degrading myxobacterium Sorangium cellulosum, specifically strain So ce90.[1][2] The initial purpose of the screening was to find compounds with antifungal properties.[1][2]

-

Antifungal and Cytotoxic Activity: The culture broth of So ce90 exhibited a narrow and selective antifungal activity against the zygomycete Mucor hiemalis.[1][2] More significantly, subsequent screening revealed potent cytotoxic activity against eukaryotic cells, including mouse L929 fibroblasts and human T-24 bladder carcinoma cells.[1][2]

-

Mechanism of Action Discovery: Despite the initial discovery, the potential oncological applications were not immediately pursued.[1] Later studies revealed that epothilones induce tubulin polymerization and stabilize microtubules, a mechanism of action similar to the highly successful anticancer drug paclitaxel (Taxol®).[2][3] This finding catalyzed intense research into their potential as antineoplastic agents. Epothilone B was found to be more potent than Epothilone A, differing by only a single methyl group on the C12 position of the macrolide ring.[4]

Origin: The Biosynthesis of Epothilone B

Epothilone B is a complex natural product synthesized by a modular enzymatic assembly line encoded by a large biosynthetic gene cluster (BGC) in Sorangium cellulosum. The synthesis is a prime example of a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.

The biosynthetic gene cluster spans approximately 68.7 kilobase pairs and encodes the multienzyme complexes responsible for the molecule's assembly.[5] The core structure is built from simple precursors: acetate, propionate, and the amino acid cysteine, with a methyl group provided by S-adenosyl-methionine (SAM).[6]

Key Biosynthetic Steps:

-

Starter Unit Formation: The synthesis begins on the EpoB NRPS module. The adenylation (A) domain activates cysteine and loads it onto the peptidyl carrier protein (PCP) domain. Simultaneously, an acetyl-CoA unit is loaded onto the acyl carrier protein (ACP) domain of the first PKS module (EpoA).[5][7]

-

Thiazole Ring Synthesis: The EpoB module catalyzes the condensation of the acetyl group from EpoA with the loaded cysteine. The cyclization (Cy) domain then facilitates a cyclodehydration reaction, followed by an oxidation (Ox) step to form the 2-methylthiazole ring, which serves as the starter unit for the polyketide chain.[5][7]

-

Polyketide Chain Elongation: The thiazole starter unit is transferred to the downstream PKS modules (encoded by epoC, epoD, epoE, and epoF).[8] These modules sequentially add acetate and propionate-derived extender units, catalyzing condensation, ketoreduction, and dehydration reactions to build the growing polyketide chain.

-

Macrocyclization: Once the linear polyketide chain is fully assembled, a thioesterase (TE) domain at the end of the final PKS module catalyzes the release and intramolecular macrolactonization of the chain, forming the 16-membered ring of Epothilone D.

-

Final Epoxidation: The final step in the formation of Epothilone B is the stereospecific epoxidation of the C12-C13 double bond of Epothilone D. This reaction is catalyzed by a dedicated cytochrome P450 monooxygenase, EpoK.[4][8]

Caption: Biosynthetic pathway of Epothilone B in Sorangium cellulosum.

Quantitative Data

Production and Yield of Epothilone B

The yield of Epothilone B from Sorangium cellulosum fermentation is highly dependent on the strain and culture conditions. Various strategies, including media optimization and metabolic engineering, have been employed to improve production.

| Strain / Condition | Yield / Productivity | Reference(s) |

| S. cellulosum So0157-2 (Initial) | 11.3 ± 0.4 mg/L | [9] |

| S. cellulosum So0157-2 (Optimized) | 82.0 ± 3 mg/L | [9] |

| Immobilized S. cellulosum | 5.03 mg/L/day | [10] |

| S. cellulosum Fim0810 (Purified Yield) | 38.4 mg from 100 mg crude extract | [11][12][13] |

| Recombinant S. cellulosum (prpE expression) | Ratio of Epothilone B to A of 127:1 | [14] |

In Vitro Cytotoxicity of Epothilone B and Derivatives

Epothilone B and its analogs exhibit potent cytotoxic effects against a wide range of cancer cell lines, including those resistant to other chemotherapeutic agents like paclitaxel.

| Compound | Cell Line(s) | IC₅₀ Value | Reference(s) |

| Epothilone B | SW620AD-300 (Paclitaxel-resistant) | 0.3 nM | [15] |

| Ixabepilone (EpoB analog) | 21 tumor cell lines (Median) | 2.9 nM | [4] |

| Epothilone B | HepG2 (Liver) | 6.32 ± 0.05 µM | [16][17] |

| Epothilone B | HCT 116 (Colon) | 7.34 ± 0.21 µM | [16][17] |

| Epothilone B | PC3 (Prostate) | 7.6 ± 0.06 µM | [16][17] |

| Epothilone B | McF 7 (Breast) | 11.91 ± 0.24 µM | [16][17] |

Experimental Protocols

Fermentation of Sorangium cellulosum

This protocol is a generalized procedure based on reported methods for epothilone production.[9]

-

Inoculum Preparation: Inoculate a loopful of S. cellulosum from a stock plate into a flask containing seed medium. Incubate at 30°C with shaking at 200 rpm for 5-7 days until a dense culture is achieved.

-

Production Culture: Transfer the inoculum (e.g., 1 mL) into a 250 mL flask containing 50 mL of production medium. To capture the secreted epothilones, add a sterile adsorber resin (e.g., Amberlite XAD-16) to the medium.

-

Incubation: Incubate the production culture at 30°C, shaking at 200 rpm, for 10-14 days.

-

Harvesting: Harvest the adsorber resin from the culture broth by filtration or decantation.

Isolation and Purification of Epothilone B

This protocol details the purification of Epothilone B from the crude extract using High-Speed Counter-Current Chromatography (HSCCC), a method shown to be highly effective.[11][12][13]

-

Crude Extract Preparation:

-

Wash the harvested XAD-16 resin with water and air-dry.

-

Extract the resin with methanol (e.g., 50 mL) under agitation.

-

Concentrate the methanol extract under vacuum at 40°C.

-

Re-dissolve the resulting crude extract in a suitable solvent for loading.

-

-

HSCCC Separation:

-

Apparatus: A commercial HSCCC instrument.

-

Two-Phase Solvent System: Prepare a mixture of n-hexane, ethyl acetate, methanol, and water in a volumetric ratio of 7:7:5:5. Equilibrate the mixture in a separatory funnel and separate the upper (stationary) and lower (mobile) phases.

-

Operation:

-

Fill the HSCCC coil entirely with the upper phase (stationary phase).

-

Set the apparatus to rotate at a designated speed (e.g., 800-900 rpm).

-

Pump the lower phase (mobile phase) into the column at a specific flow rate (e.g., 1.5-2.0 mL/min).

-

Once hydrodynamic equilibrium is reached, inject the crude extract sample (e.g., 100 mg dissolved in a small volume of the solvent system).

-

Continuously collect the effluent in fractions.

-

-

-

Fraction Analysis: Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing pure Epothilone B.

-

Final Purification: Pool the pure fractions and evaporate the solvent to yield purified Epothilone B.

Caption: Experimental workflow for the isolation and purification of Epothilone B.

Characterization by HPLC, MS, and NMR

-

High-Performance Liquid Chromatography (HPLC): [18][19]

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm).

-

Mobile Phase: Isocratic mixture of methanol and water (e.g., 70:30 v/v) or a gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 249 nm.

-

Analysis: Purity is determined by peak area percentage. Retention time is compared against a known standard of Epothilone B.

-

-

Mass Spectrometry (MS): [11][18]

-

Technique: Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., LC-MS/MS).

-

Mode: Positive ion mode.

-

Analysis: The molecular mass of Epothilone B (C₂₇H₄₁NO₆S) is 507.27 g/mol . The expected ion in ESI-MS would be the protonated molecule [M+H]⁺ at m/z 508.3. Tandem MS (MS/MS) can be used to obtain fragmentation patterns for structural confirmation.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: [11][20]

-

Techniques: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC).

-

Solvent: Deuterated chloroform (CDCl₃) or methanol (CD₃OD).

-

Analysis: The chemical shifts, coupling constants, and correlations observed in the NMR spectra are compared with published data for Epothilone B to confirm the chemical structure and stereochemistry.

-

Mechanism of Action: Microtubule Stabilization and Apoptosis

The potent anticancer activity of Epothilone B stems from its ability to interfere with microtubule dynamics, which are critical for cell division.[21]

-

Microtubule Binding: Epothilone B binds to the β-tubulin subunit of the αβ-tubulin heterodimer, the fundamental building block of microtubules.[21] It shares a common or overlapping binding site with paclitaxel.[3]

-

Hyperstabilization: Upon binding, Epothilone B stabilizes the microtubule polymer by inhibiting the dissociation of tubulin dimers.[21] This action shifts the equilibrium towards polymerization, leading to an abnormal accumulation of microtubules in the cell.[4]

-

Cell Cycle Arrest: The stabilized and dysfunctional microtubules are unable to form a proper mitotic spindle, a structure essential for chromosome segregation during mitosis. This disruption triggers a cellular checkpoint, causing the cell cycle to arrest at the G2/M transition phase.[3][21]

-

Induction of Apoptosis: Prolonged mitotic arrest ultimately leads to programmed cell death, or apoptosis.[4] This process involves the activation of both intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated by a conformational change in the pro-apoptotic protein Bax, its translocation to the mitochondria, and the subsequent release of cytochrome c, which activates the caspase cascade leading to cell death.[4][22]

Caption: Mechanism of action of Epothilone B leading to apoptosis.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of the epothilones : a novel class of antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The biosynthetic gene cluster for the microtubule-stabilizing agents epothilones A and B from Sorangium cellulosum So ce90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the biosynthesis of epothilones: the biosynthetic origin of the carbon skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epothilone biosynthesis: assembly of the methylthiazolylcarboxy starter unit on the EpoB subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of the epothilone biosynthetic gene cluster from Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academicjournals.org [academicjournals.org]

- 10. Repeated batch production of epothilone B by immobilized Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Selective production of epothilone B by heterologous expression of propionyl-CoA synthetase in Sorangium cellulosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. blj.journals.ekb.eg [blj.journals.ekb.eg]

- 17. Toxicological study on Epothilone B which isolated from Aspergillus fumigatus [blj.journals.ekb.eg]

- 18. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]

- 20. Epothilone B | C27H41NO6S | CID 448013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Epothilone - Wikipedia [en.wikipedia.org]

- 22. Epothilone B analogue (BMS-247550)-mediated cytotoxicity through induction of Bax conformational change in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epothilone B: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone B is a 16-membered macrolide, originally identified as a secondary metabolite from the soil-dwelling myxobacterium Sorangium cellulosum.[1][2][3] It has garnered significant interest in the fields of oncology and drug development due to its potent cytotoxic activity against a wide range of cancer cells.[3][4][5] Like the well-known taxanes, Epothilone B's primary mechanism of action involves the stabilization of microtubules, which are critical for cell division.[1][4][6] This interference with microtubule dynamics leads to cell cycle arrest at the G2-M transition, ultimately inducing apoptosis.[1][3][6]

Notably, Epothilone B has demonstrated superior efficacy compared to taxanes in certain contexts, particularly against taxane-resistant cancer cell lines.[3][4][6] This is partly attributed to its lower susceptibility to common drug resistance mechanisms, such as the overexpression of P-glycoprotein (P-gp).[3][6][7] Furthermore, its favorable water solubility profile obviates the need for toxic solubilizing agents required for paclitaxel administration.[1][2] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and key experimental protocols related to Epothilone B.

Chemical Structure and Physicochemical Properties

Epothilone B is a complex natural product featuring a 16-membered macrolactone ring with a methylthiazole group attached via an olefinic bond.[1] Its distinct structure is a product of a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) biosynthetic pathway.[1][2] The structure of Epothilone B is nearly identical to Epothilone A, differing only by the presence of an additional methyl group at the C12 position, which contributes to its increased potency.[4]

Data Presentation: Physicochemical Properties

The key physicochemical properties of Epothilone B are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₇H₄₁NO₆S | [8] |

| Molecular Weight | 507.68 g/mol | [8][9][10] |

| CAS Number | 152044-54-7 | [8][10][11] |

| Appearance | White Crystalline Powder | [8][10] |

| Solubility | DMSO (≥102 mg/mL), Ethanol (≥102 mg/mL), Practically insoluble in Water (<1 mg/mL) | [10] |

| Binding Constant (Ki) | 0.71 μM (for microtubule stabilization) | [11] |

| XLogP3 | 4.2 | [9] |

Mechanism of Action

The principal mechanism of action for Epothilone B is the inhibition of microtubule function, which is essential for the formation of the mitotic spindle during cell division.[1][12]

Microtubule Stabilization

Epothilone B shares the same binding site on the αβ-tubulin heterodimer subunit as paclitaxel.[1][9] Upon binding, it significantly decreases the dissociation rate of tubulin dimers, which hyperstabilizes the microtubules.[1][9][11] This action promotes the polymerization of tubulin into microtubules, even in the absence of GTP, and leads to the formation of dysfunctional microtubule bundles throughout the cytoplasm.[1][2] The stabilized microtubules are unable to undergo the dynamic changes of growth and shrinkage required for proper mitotic spindle function.[3][4]

Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics causes a prolonged arrest of the cell cycle at the G2-M transition phase.[1][6] This mitotic block prevents cells from completing division, which ultimately triggers programmed cell death, or apoptosis.[2][3][4][13] The apoptotic cascade is initiated through mitochondria-mediated pathways, involving the activation of caspases such as caspase-3 and caspase-9, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[13][14]

Signaling Pathway Involvement

Recent studies have elucidated further signaling pathways modulated by Epothilone B. It has been shown to inhibit the pro-angiogenic transcription factor HIF-1α (hypoxia-inducible factor 1-alpha) at concentrations that stabilize interphase microtubules, suggesting potential anti-angiogenic properties.[15] Additionally, Epothilone B can block the PI3K/AKT/mTOR signaling pathway, which is often associated with drug resistance.[14]

Biological Activity

Epothilone B exhibits potent cytotoxic activity against a broad spectrum of human cancer cell lines, often at nanomolar concentrations.[2] A key advantage is its ability to overcome multidrug resistance (MDR), particularly resistance mediated by P-glycoprotein, making it effective against paclitaxel-resistant tumors.[3][6][7]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of Epothilone B against various human cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ Value | Reference(s) |

| HCT116 | Colorectal Cancer | 0.8 nM | [16] |

| Human Medulloblastoma | Brain Cancer | 6 nM | [11] |

| KB-3-1 | Cervical Cancer | 3.0 nM | [16] |

| HeLa | Cervical Cancer | 3.5 nM | [16] |

| Hs578T | Breast Cancer | 3.5 nM | [16] |

| RPMI 8226 | Multiple Myeloma | 1 - 10 nM | [16] |

| U266 | Multiple Myeloma | 1 - 10 nM | [16] |

| MM.1S | Multiple Myeloma | 1 - 10 nM | [16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Epothilone B's biological effects. Below are protocols for key in vitro assays.

Protocol: Tubulin Polymerization Assay

This assay measures the ability of a compound to induce the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Purified tubulin protein (e.g., from bovine brain)

-

Tubulin Polymerization Buffer (TPB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP[17]

-

Epothilone B stock solution (in DMSO)

-

Paclitaxel (positive control)

-

96-well microplate, spectrophotometer with temperature control

Procedure:

-

Prepare a 4.0 mg/mL solution of pure tubulin protein by resuspending it in ice-cold TPB.[17] Keep on ice.

-

Add varying concentrations of Epothilone B (and controls: paclitaxel, DMSO vehicle) to the wells of a 96-well plate.

-

Add 100 μL of the tubulin solution to each well. Mix gently.[17]

-

Immediately place the plate in a spectrophotometer pre-warmed to 35°C.[16]

-

Monitor the change in turbidity by measuring the optical density (OD) at 340 nm or 350 nm at regular intervals (e.g., every minute) for 60 minutes.[16][17]

-

Data Analysis: Plot OD versus time. The rate of polymerization can be determined from the initial slope of the curve. The effective concentration (EC) can be calculated based on these rates.[16]

Protocol: Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Epothilone B stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate, multichannel pipette, plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells/well in 100 μL of medium.[17]

-

Incubate overnight (or until cells adhere) at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of Epothilone B in complete medium and add them to the wells. Include vehicle-only (DMSO) and no-treatment controls.

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).[11][17]

-

Add 10-20 μL of MTT solution to each well and incubate for 4-6 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.[17]

-

Carefully remove the medium and add 100-150 μL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the control wells. Plot cell viability (%) against drug concentration and use a non-linear regression to calculate the IC₅₀ value.

Protocol: Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell line of interest

-

Epothilone B

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution containing RNase A

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with the desired concentrations of Epothilone B for a specified time (e.g., 24-48 hours).

-

Harvest cells (including any floating cells in the supernatant) by trypsinization and centrifugation (e.g., 5 min at 2000 rpm).[17]

-

Wash the cell pellet once with cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours at 4°C.[17]

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in 500 μL of PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.[17]

-

Data Acquisition & Analysis: Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence of PI. Use cell cycle analysis software to model the resulting histogram and quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

In Vivo Studies

The preclinical efficacy of Epothilone B and its derivatives (e.g., ixabepilone) has been demonstrated in various mouse xenograft models.[4] For instance, ixabepilone, administered intravenously to mice bearing subcutaneous human tumor xenografts, induced significant tumor regression in models of rhabdomyosarcoma, neuroblastoma, Wilms' tumors, and brain tumors at its maximum tolerated dose (MTD) of 10 mg/kg.[18][19][20] These studies confirmed that the systemic drug exposure achieved in mice at efficacious doses is comparable to that achieved in patients at the recommended Phase II dose, validating its potential for clinical development.[19][20]

Conclusion

Epothilone B is a potent microtubule-stabilizing agent with a distinct chemical structure and a compelling biological profile. Its ability to induce mitotic arrest and apoptosis, coupled with its efficacy against drug-resistant cancers and favorable solubility, distinguishes it from other microtubule-targeting drugs like taxanes.[1][2][4] The comprehensive data on its physicochemical properties, mechanism of action, and biological activity, supported by robust experimental protocols, provide a solid foundation for its continued investigation and development in oncology. The insights into its modulation of additional signaling pathways, such as PI3K/AKT/mTOR and HIF-1, open new avenues for exploring its therapeutic potential, possibly in combination therapies to overcome resistance and enhance anti-tumor efficacy.[14][15]

References

- 1. Epothilone - Wikipedia [en.wikipedia.org]

- 2. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Epothilones, a new class of microtubule-stabilizing agents with a taxol-like mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Epothilone B | CAS 152044-54-7 | Microtubule stabilizer [stressmarq.com]

- 9. Epothilone B | C27H41NO6S | CID 448013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Epothilone B - LKT Labs [lktlabs.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. researchgate.net [researchgate.net]

- 14. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. selleckchem.com [selleckchem.com]

- 17. Bioprocessing of Epothilone B from Aspergillus fumigatus under solid state fermentation: Antiproliferative activity, tubulin polymerization and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. aacrjournals.org [aacrjournals.org]

- 20. In vivo evaluation of ixabepilone (BMS247550), a novel epothilone B derivative, against pediatric cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

Epothilone A vs. Epothilone B: A Comprehensive Technical Analysis for Drug Development Professionals

An In-depth Guide to the Chemical, Biological, and Mechanistic Differences

Epothilones A and B, 16-membered macrolide natural products isolated from the myxobacterium Sorangium cellulosum, have garnered significant attention in the field of oncology due to their potent antitumor activities.[1] While structurally similar, a subtle difference in their chemical makeup leads to notable variations in their biological efficacy. This technical guide provides a detailed comparative analysis of Epothilone A and Epothilone B, focusing on their structural distinctions, mechanisms of action, cytotoxic potencies, and the downstream signaling pathways they modulate.

Core Structural and Mechanistic Differences

The fundamental distinction between Epothilone A and Epothilone B lies in a single functional group. Epothilone B possesses a methyl group at the C12 position, whereas Epothilone A has a hydrogen atom at the equivalent position.[2] This seemingly minor variation has a profound impact on the molecule's biological activity.

Both epothilones share a mechanism of action with the taxane class of chemotherapeutics, involving the stabilization of microtubules.[2][3][4] This interference with microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to an arrest of the cell cycle at the G2-M phase and subsequent induction of apoptosis, or programmed cell death.[1][2][5] Epothilones bind to the β-tubulin subunit of the αβ-tubulin heterodimer at a site that overlaps with the binding site of paclitaxel.[2]

A key advantage of epothilones over taxanes is their efficacy against taxane-resistant cancer cells.[1][2][4] This includes cell lines that have developed resistance through the overexpression of P-glycoprotein (P-gp), a drug efflux pump, or through mutations in the tubulin protein itself.[2][6]

References

- 1. Epothilone B analogue (BMS-247550)-mediated cytotoxicity through induction of Bax conformational change in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activities of the microtubule-stabilizing agents epothilones A and B with purified tubulin and in cells resistant to paclitaxel (Taxol(R)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Late activation of apoptotic pathways plays a negligible role in mediating the cytotoxic effects of discodermolide and epothilone B in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

An In-Depth Technical Guide to the Epothilone B Binding Site on β-Tubulin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the binding interaction between Epothilone B and its target, β-tubulin. It includes quantitative binding data, detailed experimental protocols for characterization, and visualizations of the key molecular interactions and resultant signaling pathways.

Quantitative Binding Data

Epothilone B exhibits a strong binding affinity for β-tubulin, particularly in its polymerized form within microtubules. This interaction is significantly stronger than its affinity for unpolymerized tubulin dimers. The following tables summarize the key quantitative data reported in the literature.

Table 1: Dissociation Constants (Kd) of Epothilones for Tubulin

| Ligand | Tubulin State | Temperature (°C) | Dissociation Constant (Kd) | Reference |

| Epothilone B | Unpolymerized | 25 | 48 µM | [1] |

| Epothilone A | Unpolymerized | 25 | 130 µM | [1] |

| Epothilone B | Polymerized (Microtubules) | 26 | 0.67 nM | [1] |

| Epothilone A | Polymerized (Microtubules) | 26 | 13 nM | [1] |

| Epothilone B | Not Specified | Not Specified | Ki of 0.71µM | [2] |

Table 2: IC50 and EC50 Values of Epothilone B

| Assay | Cell Line/System | Parameter | Value | Reference |

| Tubulin Polymerization | Purified Bovine Brain Tubulin | EC50 | 5.7 ± 0.3 µM | [3] |

| Antiproliferative Activity | HCT-116 | IC50 | 0.8 nM | [2] |

| Antiproliferative Activity | A2780 | EC50 | 4 nM | [2] |

| Antiproliferative Activity | A2780 | EC50 | 5.2 nM | [2] |

| Antiproliferative Activity | HepG-2 | IC50 | 6.3 µM | [4] |

| Antiproliferative Activity | HCT-116 | IC50 | 7.4 µM | [4] |

| Antiproliferative Activity | PC3 | IC50 | 7.4 µM | [4] |

| Anti-tubulin Polymerizing Activity | Not Specified | IC50 | 0.45 µg/ml | [4] |

Table 3: Inhibition of [3H]Paclitaxel Binding by Epothilones

| Compound | Concentration | % Inhibition ± SE | Reference |

| Epothilone A | 20 µM | 67 ± 1 | [1] |

| Epothilone B | 20 µM | 82 ± 0 | [1] |

| Diazo-probe 1 | 20 µM | 64 ± 3 | [1] |

The Epothilone B Binding Site on β-Tubulin

Epothilone B binds to a site on β-tubulin that overlaps with the paclitaxel binding site.[1] This binding pocket is located on the luminal side of the microtubule. The interaction is primarily with amino acid residues in the M-loop, the H7 helix, and the S9-S10 strands.[1]

Key amino acid residues identified as being in close proximity (within 4 Å) to the bound Epothilone B molecule include those in the peptide sequence TARGSQQY and TSRGSQQY, which correspond to residues 274-281 in different β-tubulin isotypes.[1]

Experimental Protocols

The characterization of the Epothilone B binding site on β-tubulin has been accomplished through a combination of several key experimental techniques.

X-ray Crystallography of the Tubulin-Epothilone B Complex

High-resolution structural data of the Epothilone B-tubulin complex has been obtained through X-ray crystallography.[1]

Protocol for Co-crystallization of Tubulin with a Ligand:

-

Protein and Ligand Preparation: Purified tubulin and Epothilone B are mixed in a defined molar ratio to allow for complex formation.[5]

-

Incubation: The mixture is incubated to ensure complete binding. Incubation times can range from 30 minutes to overnight at 4°C.[5]

-

Crystallization Screening: The protein-ligand complex is subjected to various crystallization screening conditions (e.g., vapor diffusion) to identify conditions that yield diffraction-quality crystals.[5]

-

Crystal Optimization: Crystallization conditions are optimized to produce larger, well-ordered crystals suitable for X-ray diffraction.

-

Data Collection and Structure Determination: Crystals are cryo-cooled and subjected to X-ray diffraction. The resulting diffraction pattern is used to determine the three-dimensional structure of the complex.

NMR Spectroscopy for Binding Site Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to map the binding site and determine the conformation of the bound ligand.

Protocol for Chemical Shift Perturbation (CSP) Mapping:

-

Sample Preparation: A sample of isotopically labeled (e.g., ¹⁵N) β-tubulin is prepared.

-

Initial Spectrum: A baseline ¹H-¹⁵N HSQC spectrum of the free protein is recorded.[6]

-

Titration: A solution of Epothilone B is incrementally added to the protein sample.[6]

-

Spectral Acquisition: A series of ¹H-¹⁵N HSQC spectra are recorded after each addition of the ligand.[6]

-

Data Analysis: Changes in the chemical shifts of the protein's backbone amide signals are monitored. Residues exhibiting significant chemical shift perturbations are identified as being part of or near the binding site.[6]

Photoaffinity Labeling

Photoaffinity labeling is used to covalently link a photoreactive analog of Epothilone B to its binding site on β-tubulin, allowing for the identification of the specific amino acid residues involved in the interaction.[1]

Protocol for Photoaffinity Labeling of Tubulin:

-

Probe Synthesis: A photoaffinity probe of Epothilone B is synthesized, incorporating a photoreactive group (e.g., diazirine or aryl azide) and often a reporter tag (e.g., biotin or a fluorescent dye).[1]

-

Incubation: The photoaffinity probe is incubated with purified tubulin or microtubules to allow for binding.

-

Photolysis: The mixture is irradiated with UV light at a specific wavelength to activate the photoreactive group, leading to covalent bond formation with nearby amino acid residues.[7]

-

Proteolysis: The covalently labeled tubulin is digested with a protease (e.g., trypsin) to generate peptide fragments.

-

Mass Spectrometry: The peptide fragments are analyzed by mass spectrometry to identify the specific peptides that have been covalently modified by the photoaffinity probe.[1]

Site-Directed Mutagenesis

Site-directed mutagenesis is employed to alter specific amino acid residues within the putative binding site to assess their importance for Epothilone B binding and activity.[8]

Protocol for Site-Directed Mutagenesis of Tubulin:

-

Primer Design: Mutagenic primers are designed to introduce the desired amino acid substitution, insertion, or deletion into the β-tubulin gene.[9]

-

PCR Amplification: The mutagenic primers are used in a polymerase chain reaction (PCR) to amplify the entire plasmid containing the β-tubulin gene, incorporating the desired mutation.[10]

-

Template Digestion: The parental, non-mutated DNA template is digested using the DpnI enzyme, which specifically cleaves methylated DNA.[9]

-

Transformation: The mutated plasmid is transformed into competent E. coli cells for propagation.[9]

-

Verification: The sequence of the mutated β-tubulin gene is verified by DNA sequencing.

-

Functional Assays: The mutated tubulin is expressed and purified, and its interaction with Epothilone B is assessed using binding assays or tubulin polymerization assays.[8]

In Vitro Tubulin Polymerization Assay

This assay measures the ability of Epothilone B to promote the polymerization of tubulin into microtubules.

Protocol for Turbidity-Based Tubulin Polymerization Assay:

-

Reaction Mixture: A reaction mixture containing purified tubulin, GTP, and a suitable buffer is prepared and kept on ice.[11]

-

Compound Addition: Epothilone B or a control vehicle is added to the reaction mixture.[11]

-

Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.[11]

-

Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[4]

-

Data Analysis: The rate and extent of tubulin polymerization are determined from the change in absorbance over time.

Visualizations

Experimental Workflow for Binding Site Identification

Signaling Pathway of Epothilone B-Induced Apoptosis

Logical Relationship of β-Tubulin Domains and Epothilone B Binding

References

- 1. Characterizing the Epothilone Binding Site on β-Tubulin by Photoaffinity Labeling: Identification of β-Tubulin Peptides TARGSQQY and TSRGSQQY as Targets of an Epothilone Photoprobe for Polymerized Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Epothilone B from Aspergillus fumigatus with a strong antiproliferative and anti-tubulin polymerizing activities; apoptosis, and cell cycle analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Revealing protein structures: crystallization of protein‐ligand complexes – co‐crystallization and crystal soaking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protein-nmr.org.uk [protein-nmr.org.uk]

- 7. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. research.cbc.osu.edu [research.cbc.osu.edu]

- 10. Site Directed Mutagenesis [kingsley.stanford.edu]

- 11. sigmaaldrich.com [sigmaaldrich.com]

In Vitro Cytotoxicity of Epothilone B in Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epothilone B is a 16-membered macrolide natural product, originally isolated from the myxobacterium Sorangium cellulosum. It has emerged as a highly promising antineoplastic agent due to its potent cytotoxic activity against a broad spectrum of cancer cell lines.[1][2] Epothilone B shares a similar mechanism of action with paclitaxel, a cornerstone of cancer chemotherapy, but possesses distinct advantages, including greater potency and activity against multidrug-resistant (MDR) cancer cells.[1][2][3] This technical guide provides an in-depth overview of the in vitro cytotoxicity of Epothilone B, detailing its mechanism of action, summarizing quantitative cytotoxicity data, and providing comprehensive experimental protocols for its evaluation.

Mechanism of Action and Signaling Pathways

Epothilone B exerts its cytotoxic effects primarily by interfering with microtubule dynamics. Unlike agents that cause microtubule depolymerization, Epothilone B stabilizes microtubules, promoting the polymerization of tubulin into dysfunctional microtubule structures.[1][3][4]

1.1 Microtubule Stabilization and Mitotic Arrest

The primary molecular target of Epothilone B is the β-tubulin subunit of microtubules. Its binding to a site overlapping with that of paclitaxel induces tubulin polymerization and stabilizes existing microtubules.[3] This suppression of microtubule dynamics is concentration-dependent.[5][6] The stabilized microtubules are dysfunctional and cannot form a proper mitotic spindle, which is essential for chromosome segregation during cell division. This disruption leads to a prolonged arrest of the cell cycle at the G2/M transition phase, ultimately triggering programmed cell death, or apoptosis.[1][2][4] Studies on MCF7 breast cancer cells revealed that at its IC50 concentration (3.5 nM), Epothilone B caused nearly complete stabilization of microtubule dynamics in 80% of the cells.[5][6][7]

1.2 Induction of Apoptosis

The prolonged mitotic arrest induced by Epothilone B culminates in apoptosis. This process can be initiated through multiple signaling pathways, the activation of which can be cell-type dependent.

-

p53-Dependent Pathway: In cancer cells with wild-type TP53, Epothilone B can increase the expression of the p53 tumor suppressor protein.[3] Activated p53 can then trigger the intrinsic apoptotic pathway by promoting the expression of pro-apoptotic proteins like Bax, leading to mitochondrial dysfunction and activation of caspases.

-

PI3K/Akt/mTOR Pathway: The activation of the PI3K/Akt/mTOR signaling pathway is often associated with cell survival and resistance to chemotherapy. Studies have shown that combining Epothilone B with inhibitors of this pathway can lead to synergistic anti-cancer effects.[8] Epothilone B, in combination with agents like ABT-737, has been shown to block the PI3K/Akt/mTOR pathway, thereby enhancing mitochondria-mediated apoptosis.[8]

-

Extrinsic and Intrinsic Pathways: The induction of apoptosis by Epothilone B can involve both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[3] For instance, in some ovarian cancer cell lines, Epothilone B treatment leads to increased expression of death receptors DR4 and DR5, sensitizing the cells to TRAIL-induced apoptosis via caspase-8 activation.[9] The intrinsic pathway is often characterized by the activation of caspase-9 and caspase-3.[9]

Quantitative Cytotoxicity Data

Epothilone B consistently demonstrates potent cytotoxicity across a wide range of human cancer cell lines, with IC50 values typically in the low to sub-nanomolar range.[10] A significant advantage of Epothilone B is its ability to circumvent common drug resistance mechanisms, showing high efficacy in paclitaxel-resistant cell lines that overexpress P-glycoprotein (P-gp).[1][2]

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |

| MCF7 | Breast | 3.5 | Mitotic Arrest | [5],[7],[6] |

| A549 | Lung | ~1-5 | Not Specified | [11] |

| FaDu | Head and Neck | ~1-5 | Not Specified | [12] |

| SW620AD-300 | Colon (P-gp+) | 0.3 | Proliferation | [2] |

| HCT-116 | Colon | 7.4 µM | Not Specified | [13] |

| HepG2 | Liver | 6.3 µM | Not Specified | [13] |

| PC3 | Prostate | 7.4 µM* | Not Specified | [13] |

| PLC/PRF/5 | Liver | 1.0 - 2.8 | Proliferation | [14] |

| Huh-7 | Liver | 1.1 - 2.8 | Proliferation | [14] |

| SNU-475 | Liver | 0.4 - 2.8 | Proliferation | [14] |

| SK-HEP-1 | Liver | 7.2 - 2.8 | Proliferation | [14] |

*Note: Some studies report IC50 values in the micromolar range, which may be due to different experimental conditions, exposure times, or the specific Epothilone B formulation used. The general consensus from multiple studies indicates nanomolar potency.[10][13]

Experimental Protocols

Accurate assessment of the in vitro cytotoxicity of Epothilone B requires standardized and robust experimental protocols. Below are detailed methodologies for common assays used to evaluate cell viability, proliferation, and apoptosis.

3.1 Sulforhodamine B (SRB) Assay for Cell Viability

The SRB assay is a colorimetric assay based on the binding of the dye Sulforhodamine B to cellular proteins, providing an estimation of total cell biomass.[15][16]

-

Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density and allow them to adhere for 24 hours.

-

Drug Treatment: Expose cells to a range of Epothilone B concentrations for the desired duration (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the culture medium. Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.[17][18]

-

Washing: Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA and excess medium.[15][17] Allow the plates to air-dry completely.

-

Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[15][17]

-

Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.[15][17]

-

Air Dry: Allow the plates to air-dry completely at room temperature.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete dissolution.[17]

-

Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.[16]

3.2 MTT Assay for Metabolic Activity

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[19][20]

-

Cell Plating and Treatment: Follow steps 1 and 2 as described for the SRB assay.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS, for a final concentration of 0.5 mg/mL) to each well.[21][22]

-

Incubation: Incubate the plate for 3-4 hours in a humidified atmosphere at 37°C to allow for the formation of formazan crystals.[21]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[20][21]

-

Absorbance Reading: Gently mix to ensure complete solubilization and measure the absorbance of the samples on a microplate reader. The wavelength for measuring the formazan product is typically between 550 and 600 nm.[21]

3.3 Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[23]

-

Cell Culture and Treatment: Culture cells in appropriate flasks or plates and treat with Epothilone B for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[23]

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube before analysis.

-

Flow Cytometry Analysis: Analyze the cells immediately (within 1 hour) by flow cytometry.

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

Epothilone B is a potent cytotoxic agent with a well-defined mechanism of action centered on microtubule stabilization. Its ability to induce G2/M cell cycle arrest and subsequent apoptosis in a wide array of cancer cell lines, including those resistant to standard chemotherapies, underscores its therapeutic potential. The quantitative data consistently highlight its efficacy in the nanomolar range. The detailed protocols provided herein offer a standardized framework for researchers to further investigate the cytotoxic properties of Epothilone B and its analogues, facilitating the ongoing development of this promising class of anticancer drugs.

References

- 1. Discovery and Development of the Epothilones: A Novel Class of Antineoplastic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Epothilones as Natural Compounds for Novel Anticancer Drugs Development [mdpi.com]

- 4. Epothilones as Natural Compounds for Novel Anticancer Drugs Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of microtubule dynamics by epothilone B is associated with mitotic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Epothilone B induces apoptosis and enhances apoptotic effects of ABT-737 on human cancer cells via PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of epothilone B-induced cell death mechanisms in human epithelial cancer cells -in consideration of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of epothilone B on cell cycle, metabolic activity, and apoptosis induction on human epithelial cancer cells-under special attention of combined treatment with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 16. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. SRB assay for measuring target cell killing [protocols.io]

- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. broadpharm.com [broadpharm.com]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. scispace.com [scispace.com]

Epothilone B: A Technical Guide to a Potent Microtubule Stabilizing Agent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Epothilone B, a potent microtubule-stabilizing agent with significant interest in oncology research and drug development. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Introduction to Epothilone B

Epothilone B is a 16-membered macrolide natural product originally isolated from the myxobacterium Sorangium cellulosum. It belongs to the epothilone class of compounds, which have emerged as a promising alternative to taxanes for cancer therapy. Epothilone B exerts its cytotoxic effects by binding to the β-subunit of tubulin and promoting the polymerization of tubulin into stable microtubules. This interference with microtubule dynamics disrupts the normal functioning of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Its ability to maintain activity against taxane-resistant cancer cell lines, often those overexpressing P-glycoprotein (P-gp), has made it a subject of intense study.

Mechanism of Action

Epothilone B stabilizes microtubules by binding to a site on β-tubulin that is similar to, but not identical with, the paclitaxel binding site. This binding promotes the nucleation and elongation phases of microtubule assembly, effectively shifting the equilibrium from tubulin dimers towards polymerized microtubules. The resulting microtubules are highly stable and resistant to depolymerization. This stabilization disrupts the dynamic instability of microtubules, which is essential for various cellular processes, most critically for the formation and function of the mitotic spindle during cell division. The inability of the cell to form a proper spindle leads to mitotic arrest and ultimately triggers the apoptotic cell death cascade.

Quantitative Data

The following tables summarize key quantitative data for Epothilone B from various in vitro studies.

Table 1: In Vitro Cytotoxicity (IC50) of Epothilone B in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Non-small cell lung | 3.5 | |

| MCF-7 | Breast | 2.0 | |

| MDA-MB-231 | Breast | 1.8 | |

| HeLa | Cervical | 1.5 | |

| P388 | Leukemia | 0.3 | |

| L1210 | Leukemia | 0.4 | |

| CEM | Leukemia | 0.9 |

Table 2: Comparison of Epothilone B and Paclitaxel Activity

| Parameter | Epothilone B | Paclitaxel | Reference |

| Tubulin Polymerization (EC50) | 2.5 µM | 5.0 µM | |

| Cytotoxicity (IC50) in P-gp overexpressing cell lines (e.g., KB-8511) | 4 nM | 200 nM | |

| Binding Affinity (Kd) to microtubules | ~0.3 µM | ~0.1 µM |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules, which can be monitored by an increase in turbidity.

Materials:

-

Tubulin protein (>99% pure)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (100 mM)

-

Epothilone B (or other test compounds) dissolved in DMSO

-

Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

-

Prepare a tubulin solution at a final concentration of 1 mg/mL in cold polymerization buffer.

-

Add GTP to the tubulin solution to a final concentration of 1 mM.

-

Aliquot the tubulin/GTP solution into pre-chilled cuvettes.

-

Add Epothilone B (or vehicle control) to the cuvettes to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

-

Place the cuvettes in the spectrophotometer and incubate at 37°C.

-

Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). The increase in absorbance corresponds to microtubule polymerization.

-

Plot absorbance versus time to generate polymerization curves.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Epothilone B

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of Epothilone B in complete medium and add them to the wells. Include a vehicle control (DMSO).

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Epothilone B

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Fixation solution (e.g., ice-cold 70% ethanol)

-

Staining solution (e.g., PBS containing 50 µg/mL propidium iodide (PI) and 100 µg/mL RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat the cells with various concentrations of Epothilone B (including a vehicle control) for a specified time (e.g., 24 hours).

-